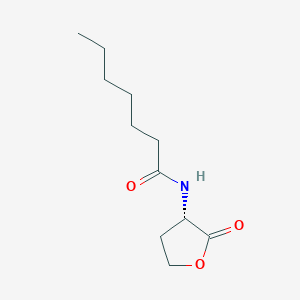

N-heptanoyl-L-homoserine lactone

Übersicht

Beschreibung

N-Heptanoyl-L-Homoserinlacton: ist ein Mitglied der N-Acyl-Homoserinlacton-Familie. Diese Verbindungen sind kleine, diffundierbare Signalmoleküle, die am Quorum Sensing beteiligt sind, einem Regulationssystem, das von Bakterien verwendet wird, um die Genexpression als Reaktion auf steigende Zelldichte zu kontrollieren . N-Heptanoyl-L-Homoserinlacton spielt eine entscheidende Rolle in der bakteriellen Kommunikation und beeinflusst den Zellstoffwechsel und die Genregulation .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: N-Heptanoyl-L-Homoserinlacton kann durch Acylierung von L-Homoserinlacton mit Heptanoylchlorid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Triethylamin, um das Nebenprodukt Salzsäure zu neutralisieren . Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Heptanoyl-L-Homoserinlacton beinhaltet ähnliche Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und verwendet häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Heptanoyl-L-Homoserinlacton durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Oxidative Spaltung des Lactonrings kann zu Carbonsäuren führen.

Substitution: Die Acylgruppe kann durch andere Acylgruppen durch Transacylierungsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische wässrige Lösungen bei erhöhten Temperaturen.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Acylchloride oder Anhydride in Gegenwart einer Base.

Hauptprodukte:

Hydrolyse: Hydroxysäuren.

Oxidation: Carbonsäuren.

Substitution: Verschiedene N-Acyl-Homoserinlactone.

Wissenschaftliche Forschungsanwendungen

Quorum Sensing and Bacterial Communication

N-heptanoyl-L-homoserine lactone is primarily recognized for its role as a quorum-sensing agent in Gram-negative bacteria. It influences gene expression and cellular metabolism, thereby regulating virulence factors and biofilm formation. The ability of this molecule to modulate bacterial behavior makes it a potential target for anti-virulence drug development, aiming to disrupt harmful bacterial communication without killing the bacteria outright, thus reducing the likelihood of resistance development .

Regulation of Virulence

Research indicates that this compound can regulate virulence in several pathogenic bacteria. For instance, studies have shown that this compound can affect the virulence traits of Yersinia enterocolitica, a bacterium responsible for gastrointestinal infections. By understanding how this compound influences virulence gene expression, researchers can develop strategies to mitigate infections caused by such pathogens .

Infection Prevention in Aquaculture

In aquaculture, this compound has been studied for its potential to prevent infections and septicemia in fish. Its application as a signaling molecule can help manage microbial populations in aquatic environments, promoting healthier fish stocks by enhancing the immune responses of fish against pathogens . This application is particularly relevant given the increasing challenges posed by bacterial infections in aquaculture settings.

Environmental Applications

The use of this compound extends to environmental science, particularly in wastewater treatment processes. Its ability to influence microbial communities can be harnessed to improve the efficiency of bioremediation processes, where specific bacteria are employed to degrade pollutants. By manipulating quorum sensing pathways using compounds like this compound, it is possible to enhance the degradation rates of contaminants in various environments .

Table 1: Summary of Research Findings on this compound

Future Directions and Implications

The diverse applications of this compound present numerous opportunities for future research. Investigating its interactions with different bacterial species could yield insights into novel therapeutic strategies against bacterial infections. Additionally, exploring its role in environmental applications may lead to more sustainable practices in waste management and pollution control.

Wirkmechanismus

N-heptanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes . This process involves the LuxIR family of proteins, which regulate gene expression in response to the concentration of N-acyl-homoserine lactones . The molecular targets include transcriptional regulators and enzymes involved in cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

N-Heptanoyl-L-Homoserinlacton ist unter den N-Acyl-Homoserinlactonen einzigartig aufgrund seiner spezifischen Acylkettenlänge, die seine Signaleigenschaften und Rezeptorbindungsaffinität beeinflusst . Ähnliche Verbindungen umfassen:

- N-Hexanoyl-L-Homoserinlacton

- N-Octanoyl-L-Homoserinlacton

- N-Decanoyl-L-Homoserinlacton

- N-(3-Oxododecanoyl)-L-Homoserinlacton

- N-(3-Oxodecanoyl)-L-Homoserinlacton

Diese Verbindungen unterscheiden sich in ihren Acylkettenlängen und funktionellen Gruppen, was ihre biologischen Aktivitäten und Anwendungen beeinflusst .

Biologische Aktivität

N-heptanoyl-L-homoserine lactone (C7-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing (QS). This compound plays a significant role in regulating various biological processes in bacteria and has implications in plant interactions and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on bacterial behavior, and interactions with host organisms.

Structure and Synthesis

This compound is characterized by a heptanoyl acyl chain attached to a homoserine lactone moiety. The general structure of AHLs allows them to diffuse across bacterial membranes and interact with specific receptor proteins, leading to gene expression changes that facilitate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.

Table 1: Structural Characteristics of AHLs

| Compound | Acyl Chain Length | Biological Activity |

|---|---|---|

| N-butanoyl-L-homoserine lactone (C4-HSL) | 4 | Biofilm formation in Pseudomonas aeruginosa |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | 6 | Induces virulence in Yersinia enterocolitica |

| This compound (C7-HSL) | 7 | Modulates QS in Vibrio fischeri |

| N-octanoyl-L-homoserine lactone (C8-HSL) | 8 | Enhances biofilm stability |

Quorum Sensing Modulation

This compound acts primarily through the LuxR/LuxI QS system. In Vibrio fischeri, it serves as an autoinducer that binds to LuxR, activating the transcription of genes responsible for bioluminescence and other collective behaviors. The binding affinity and activity can vary significantly based on the acyl chain length and substituents, demonstrating structure-activity relationships (SAR) that are crucial for understanding QS dynamics .

Case Study: Vibrio fischeri

In a study examining the effects of various AHLs, including C7-HSL, it was found that this compound can induce luminescence at specific concentrations, highlighting its role in intercellular communication among bacteria. The modulation of LuxR activity by C7-HSL suggests potential applications in controlling bacterial populations and pathogenicity through QS interference .

Effects on Plant Interactions

Recent research indicates that AHLs, including this compound, can influence plant responses to bacterial pathogens. For instance, studies show that long-chain AHLs prime plants like Arabidopsis thaliana for enhanced defense mechanisms against bacterial infections by promoting callose deposition and phenolic compound accumulation . This interaction exemplifies the dual role of AHLs as both bacterial signaling molecules and mediators of plant defense responses.

Table 2: Effects of AHLs on Plant Defense Mechanisms

| Plant Species | AHL Type | Response Induced |

|---|---|---|

| Arabidopsis thaliana | N-3-oxo-tetradecanoyl-L-homoserine lactone | Increased callose deposition |

| Lotus corniculatus | N-hexanoyl-L-homoserine lactone | Enhanced resistance to Pseudomonas syringae |

| Various species | This compound | Priming for defense against pathogens |

Clinical Implications

The ability of this compound to modulate QS presents potential therapeutic avenues for controlling bacterial infections. By disrupting QS pathways, it may be possible to reduce virulence in pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its role in chronic infections like cystic fibrosis . Furthermore, understanding how C7-HSL interacts with host systems could lead to novel strategies for enhancing plant immunity against bacterial pathogens.

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332084 | |

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177158-20-2 | |

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?

A1: N-Heptanoylhomoserine lactone (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].

Q2: How does the absolute configuration of N-Heptanoylhomoserine lactone impact its antimicrobial activity?

A2: Research indicates that the naturally occurring (S)-enantiomer of N-Heptanoylhomoserine lactone is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].

Q3: Are there enzymes that can degrade N-Heptanoylhomoserine lactone?

A3: Yes, enzymes called AHL lactonases can degrade AHLs like N-Heptanoylhomoserine lactone by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for N-Heptanoylhomoserine lactone degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].

Q4: How does the presence of N-Heptanoylhomoserine lactone influence the production of other AHLs in bacteria?

A4: Studies in Rhizobium leguminosarum revealed that N-Heptanoylhomoserine lactone production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce N-Heptanoylhomoserine lactone, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where N-Heptanoylhomoserine lactone may act as a master regulator for the production of other AHLs.

Q5: Can N-Heptanoylhomoserine lactone be found in environments beyond bacterial cultures?

A5: Yes, N-Heptanoylhomoserine lactone has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.

Q6: Does the presence of N-Heptanoylhomoserine lactone in activated sludge have any functional implications?

A6: Research suggests a link between N-Heptanoylhomoserine lactone and chitinase activity in activated sludge. Addition of N-Heptanoylhomoserine lactone to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both N-Heptanoylhomoserine lactone and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.